molecular formula C12H19NO4 B11868502 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane

Cat. No.: B11868502
M. Wt: 241.28 g/mol
InChI Key: IFYKXXALUFNFRU-UHFFFAOYSA-N
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Description

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif. This compound is characterized by the presence of a spiro junction, where two rings share a single atom. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane typically involves the annulation of cyclopentane or four-membered rings. The process employs readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can regenerate the hydroxyl group.

Scientific Research Applications

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways. The spirocyclic structure provides a unique three-dimensional profile that can interact with various enzymes and receptors. The Boc group can be removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 5-hydroxy-7-oxo-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)5-8(14)4-9(12)15/h9,15H,4-7H2,1-3H3

InChI Key

IFYKXXALUFNFRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC2O

Origin of Product

United States

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